A Senior Application Scientist's Guide to N-Cbz-L-Valine Chloromethyl Ketone
A Senior Application Scientist's Guide to N-Cbz-L-Valine Chloromethyl Ketone
Authored for Drug Development Professionals, Researchers, and Scientists
Introduction: Unveiling a Key Research Tool
N-Cbz-L-Valine chloromethyl ketone, often abbreviated as Z-Val-CMK, is a peptidyl chloromethyl ketone that serves as a vital tool in biochemical and pharmacological research. While it belongs to a broad class of protease inhibitors, its utility is rooted in its specific chemical architecture. This guide provides an in-depth look at its structure, mechanism, and practical application, offering the field-proven insights necessary for its effective use in the laboratory.
The molecule is best understood not as a therapeutic agent itself, but as a probe for dissecting complex biological pathways. Its primary role is as an irreversible inhibitor of certain cysteine proteases. This class of enzymes is fundamental to numerous physiological and pathological processes, including apoptosis (programmed cell death), inflammation, and viral replication. By selectively neutralizing these enzymes, researchers can elucidate their specific functions in disease models, validate them as drug targets, and screen for novel therapeutic compounds.
Core Scientific Profile: Structure and Physicochemical Properties
A thorough understanding of a compound's structure is paramount to predicting its behavior and designing robust experiments. Z-Val-CMK is a tripartite molecule, with each component contributing to its function.
2.1. Chemical Structure
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N-Cbz (Carbobenzoxy) Group : This is an amine-protecting group. In the context of this molecule, it provides lipophilicity, which can aid in cell permeability, a critical feature for in vitro studies using live cells.
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L-Valine Residue : The valine amino acid residue provides a degree of specificity, guiding the inhibitor towards the active sites of proteases that preferentially cleave after valine or similar hydrophobic residues.
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Chloromethyl Ketone (CMK) Moiety : This is the reactive "warhead" of the molecule. The electrophilic carbon of the chloromethyl group is highly susceptible to nucleophilic attack by the thiol group of a cysteine residue within a protease's active site.
Caption: Chemical structure of N-Cbz-L-Valine chloromethyl ketone.
2.2. Molecular Data Summary
The following table summarizes the key quantitative data for Z-Val-CMK, which is essential for preparing solutions and for analytical purposes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈ClNO₃ | |
| Molecular Weight | 283.75 g/mol | |
| CAS Number | 65194-55-0 | |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in DMSO, Ethanol, Methanol |
Mechanism of Action: Irreversible Cysteine Protease Inhibition
The efficacy of Z-Val-CMK lies in its ability to act as an active site-directed, irreversible inhibitor. The process is a classic example of covalent modification, a trustworthy and definitive mechanism of inactivation.
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Binding: The inhibitor first binds non-covalently to the active site of a target cysteine protease. The valine residue helps position the molecule within the enzyme's binding pocket.
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Nucleophilic Attack: The catalytic cysteine residue in the enzyme's active site, which is highly reactive, performs a nucleophilic attack on the electrophilic carbon atom of the chloromethyl ketone group.
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Covalent Bond Formation: This attack displaces the chlorine atom as a leaving group (Cl⁻) and forms a stable, irreversible thioether bond between the inhibitor and the enzyme.
This covalent modification permanently inactivates the enzyme, preventing it from binding and processing its natural substrate. The irreversible nature of this inhibition is a key experimental advantage, as it ensures a sustained and complete loss of enzyme function, simplifying data interpretation compared to reversible inhibitors.
Caption: Irreversible inhibition of a cysteine protease by Z-Val-CMK.
Experimental Protocol: Assessing Apoptosis via Caspase Inhibition
A primary application of peptidyl ketone inhibitors is in the study of caspases, a family of cysteine proteases that are central executioners of apoptosis.[1][2][3] While broad-spectrum caspase inhibitors like Z-VAD-FMK are more common for general apoptosis inhibition, a similar workflow can be adapted for Z-Val-CMK to study specific proteases with valine preference.[4][5]
4.1. Causality Behind Experimental Choices
This protocol is designed to determine if a specific cellular stressor induces apoptosis via a pathway involving a Z-Val-CMK-sensitive protease. The core logic is to compare the rate of cell death in the presence and absence of the inhibitor. A significant reduction in cell death in the inhibitor-treated group validates the involvement of the target protease.
4.2. Materials and Reagents
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HeLa cells (or other suitable cell line)
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DMEM with 10% FBS and 1% Penicillin-Streptomycin
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Staurosporine (apoptosis-inducing agent)
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N-Cbz-L-Valine chloromethyl ketone (Z-Val-CMK)
-
Anhydrous DMSO (for stock solutions)
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Phosphate-Buffered Saline (PBS)
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Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
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Flow Cytometer
4.3. Step-by-Step Methodology
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Preparation of Stock Solutions (Self-Validating Step):
-
Prepare a 10 mM stock solution of Z-Val-CMK in anhydrous DMSO. Aliquot into small volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.[6] The use of anhydrous DMSO is critical to prevent hydrolysis of the inhibitor.
-
Prepare a 1 mM stock solution of Staurosporine in DMSO. Store at -20°C.
-
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. This ensures cells are in a healthy, logarithmic growth phase.
-
Pre-treatment: Treat cells with Z-Val-CMK at a final concentration of 50 µM (or a concentration determined by a prior dose-response experiment) for 1 hour. This pre-incubation allows the cell-permeant inhibitor to enter the cells and inactivate its target before the apoptotic stimulus is applied.[4]
-
Control Groups: Always include:
-
Untreated cells (Negative Control)
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Cells treated with DMSO alone (Vehicle Control)
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Cells treated with Staurosporine alone (Positive Control)
-
Cells treated with Z-Val-CMK alone (Inhibitor Toxicity Control)
-
-
-
Induction of Apoptosis:
-
Add Staurosporine to the appropriate wells to a final concentration of 1 µM.
-
Incubate all plates for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Apoptosis Assay (Flow Cytometry):
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Analyze the samples immediately using a flow cytometer. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells, providing a robust, quantitative readout.
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4.4. Experimental Workflow Diagram
Caption: Workflow for assessing protease inhibition in an apoptosis model.
Applications and Field Insights
While Z-Val-CMK is a powerful tool, it is crucial to recognize its context. It is considered an irreversible inhibitor of chymotrypsin and also inhibits some cysteine proteases like caspases and papain.[7] Its utility extends to several research areas:
-
Apoptosis Research: Investigating the role of specific caspases or other proteases in cell death pathways.[8]
-
Virology: Some viral proteases are cysteine proteases, making inhibitors like Z-Val-CMK useful for studying the viral life cycle.
-
Target Validation: Confirming that the inhibition of a specific protease produces a desired cellular effect, thereby validating it as a potential drug target.
Safe Handling and Storage
Scientific integrity extends to laboratory safety and maintaining the chemical integrity of reagents.
-
Handling: Due to its reactive nature and potential toxicity, Z-Val-CMK should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Weighing of the lyophilized powder should be done quickly in a well-ventilated area to minimize inhalation and hygroscopic moisture absorption.[10]
-
Storage: Lyophilized powder should be stored at -20°C or colder for long-term stability, protected from light and moisture.[10] Stock solutions in DMSO should be stored in small, tightly sealed aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
References
-
Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death. Molecular and Cellular Neurosciences. [Link]
-
Z-VAD-FMK is a Well-Known pan Caspase Inhibitor. Network of Cancer Research. [Link]
-
Z-VAD-FMK. ALAB. [Link]
-
N-Cbz-L-valine. Splendid Lab Pvt. Ltd. [Link]
-
Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochemical Journal. [Link]
-
Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines... Journal of Biological Chemistry. [Link]
-
Extracted z-scores for the 20 natural amino acids and their physicochemical properties. ResearchGate. [Link]
-
A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
N-Carbobenzoxy-L-valine. PubChem, National Institutes of Health. [Link]
-
Z-Val-Ala-Asp-Fluoromethylketone. MP Biomedicals. [Link]
-
N-Cbz-L-valine. Pharmaffiliates. [Link]
-
Tosyl phenylalanyl chloromethyl ketone. Wikipedia. [Link]
-
Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pharmaceuticals (Basel). [Link]
-
Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone. Journal of Neurochemistry. [Link]
-
Design of β-Keto Esters with Antibacterial Activity... International Journal of Molecular Sciences. [Link]
-
Peptide handling & storage guidelines. sb-PEPTIDE. [Link]
Sources
- 1. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Z-VAD-FMK [alab.com.pl]
- 4. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 5. Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Tosyl phenylalanyl chloromethyl ketone - Wikipedia [en.wikipedia.org]
- 8. Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
